molecular formula C13H11Cl2N3O4 B037581 methyl 1-(2,4-dichlorophenyl)-5-(2-methoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 114462-80-5

methyl 1-(2,4-dichlorophenyl)-5-(2-methoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No. B037581
CAS RN: 114462-80-5
M. Wt: 344.15 g/mol
InChI Key: LKQSVFJGJUGZGU-UHFFFAOYSA-N
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Description

1,2,3-Triazole derivatives are of significant interest in chemical research due to their wide range of biological activities and applications in medicinal chemistry. The compound falls under this category, featuring a triazole ring substituted with dichlorophenyl and methoxy-oxoethyl groups. This structure suggests potential for diverse chemical reactions and properties.

Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives often involves the [3+2] cycloaddition of azides and alkynes, a reaction that falls under click chemistry due to its high efficiency and specificity (Das, Dey, & Pathak, 2019). Although not directly related to the exact compound, this method represents a common pathway for synthesizing structurally similar triazole derivatives.

Molecular Structure Analysis

X-ray diffraction and density functional theory (DFT) calculations are common tools for analyzing the molecular structure of triazole compounds. These techniques provide insights into the dihedral angles, hydrogen bonding, and overall molecular geometry, which are crucial for understanding the compound's chemical behavior and interactions (Șahin et al., 2011).

Chemical Reactions and Properties

Triazole derivatives undergo various chemical reactions, including alkylation, acetylation, and nitration, depending on the substituents and reaction conditions. These reactions can significantly alter the compound's properties, leading to the formation of new derivatives with potentially different biological activities and applications (Shtabova et al., 2005).

Scientific Research Applications

Synthesis and Biological Activity

  • Cytotoxic and Antibacterial Activities : Novel β-carboline derivatives, including those with 1,2,3-triazole rings, were synthesized and displayed notable cytotoxicity against certain cell lines, as well as significant antibacterial activity (Salehi et al., 2016).

Chemical Interactions and Properties

  • π-hole Tetrel Bonding Interactions : Research on triazole derivatives incorporating an α-ketoester functionality revealed insights into the nature of π-hole tetrel bonding interactions, relevant for understanding molecular assembly and interactions (Ahmed et al., 2020).
  • Lipase and α-glucosidase Inhibition : Compounds derived from triazole-based acetohydrazides demonstrated significant inhibition of lipase and α-glucosidase, highlighting potential therapeutic applications (Bekircan et al., 2015).

Molecular Synthesis and Modification

  • Microwave-promoted Synthesis : Microwave-assisted methods were employed to synthesize triazole derivatives, showcasing efficient pathways for creating compounds with antimicrobial and enzyme inhibitory activities (Özil et al., 2015).
  • Acetylation Studies : Research on the acylation of amino-triazoles, including those similar to methyl 1-(2,4-dichlorophenyl)-5-(2-methoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate, provided insights into the structural outcomes of acylation reactions (Winkler & Kristinsson, 1983).

Antimicrobial Activities

  • Antimicrobial Compound Synthesis : Novel triazole derivatives were synthesized and tested for antimicrobial activities, with several compounds displaying promising results against various microorganisms (Bektaş et al., 2007).

Advanced Structural Analysis

  • Crystal Structure Analysis : Studies involving the crystallization and structural analysis of triazole derivatives have been conducted, contributing to the understanding of molecular conformations and interactions (Silva et al., 2012).

properties

IUPAC Name

methyl 1-(2,4-dichlorophenyl)-5-(2-methoxy-2-oxoethyl)triazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O4/c1-21-11(19)6-10-12(13(20)22-2)16-17-18(10)9-4-3-7(14)5-8(9)15/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQSVFJGJUGZGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(N=NN1C2=C(C=C(C=C2)Cl)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377659
Record name methyl 1-(2,4-dichlorophenyl)-5-(2-methoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-(2,4-dichlorophenyl)-5-(2-methoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate

CAS RN

114462-80-5
Record name methyl 1-(2,4-dichlorophenyl)-5-(2-methoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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